molecular formula C3HFN2O2S B161594 2-Fluoro-5-nitro-1,3-thiazole CAS No. 130080-39-6

2-Fluoro-5-nitro-1,3-thiazole

Cat. No. B161594
M. Wt: 148.12 g/mol
InChI Key: BCVQTNQOJXCIMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-nitro-1,3-thiazole (2F5NT) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents. 2F5NT has been found to possess antimicrobial, antitumor, and anti-inflammatory properties.

Mechanism Of Action

The precise mechanism of action of 2-Fluoro-5-nitro-1,3-thiazole is not fully understood. However, it has been suggested that its antimicrobial activity is due to the inhibition of bacterial cell wall synthesis. In cancer cells, 2-Fluoro-5-nitro-1,3-thiazole has been found to induce apoptosis and inhibit cell proliferation. Its anti-inflammatory properties are attributed to the inhibition of the NF-κB signaling pathway.

Biochemical And Physiological Effects

Studies have shown that 2-Fluoro-5-nitro-1,3-thiazole has a low toxicity profile and does not cause significant adverse effects. It has been found to be well-tolerated in animal models and has a good pharmacokinetic profile. In addition to its antimicrobial, antitumor, and anti-inflammatory properties, 2-Fluoro-5-nitro-1,3-thiazole has also been shown to possess antioxidant activity.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Fluoro-5-nitro-1,3-thiazole in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of bacteria, including drug-resistant strains. Additionally, its low toxicity profile and good pharmacokinetic profile make it an attractive candidate for further development. However, one limitation of using 2-Fluoro-5-nitro-1,3-thiazole is its relatively high cost compared to other antimicrobial agents.

Future Directions

There are several areas of research that could be explored to further understand the potential of 2-Fluoro-5-nitro-1,3-thiazole. One direction is to investigate its potential use in combination with other antimicrobial agents to enhance its efficacy. Additionally, further studies are needed to elucidate its precise mechanism of action and to identify potential targets for drug development. Another area of research is to explore its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Finally, more studies are needed to evaluate its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 2-Fluoro-5-nitro-1,3-thiazole is a promising compound with a wide range of potential applications in the field of medicinal chemistry. Its unique properties, including its antimicrobial, antitumor, and anti-inflammatory activities, make it an attractive candidate for further development. While there are still limitations to its use, ongoing research will undoubtedly uncover new potential applications for this compound.

Synthesis Methods

The synthesis of 2-Fluoro-5-nitro-1,3-thiazole can be achieved through the reaction of 2-aminothiazole with nitric acid and hydrofluoric acid. This method yields a high purity product and is relatively easy to perform. Other methods, such as the reaction of 2-fluoronitrobenzene with thioamide, have also been reported.

Scientific Research Applications

2-Fluoro-5-nitro-1,3-thiazole has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. Additionally, 2-Fluoro-5-nitro-1,3-thiazole has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines.

properties

CAS RN

130080-39-6

Product Name

2-Fluoro-5-nitro-1,3-thiazole

Molecular Formula

C3HFN2O2S

Molecular Weight

148.12 g/mol

IUPAC Name

2-fluoro-5-nitro-1,3-thiazole

InChI

InChI=1S/C3HFN2O2S/c4-3-5-1-2(9-3)6(7)8/h1H

InChI Key

BCVQTNQOJXCIMX-UHFFFAOYSA-N

SMILES

C1=C(SC(=N1)F)[N+](=O)[O-]

Canonical SMILES

C1=C(SC(=N1)F)[N+](=O)[O-]

synonyms

Thiazole, 2-fluoro-5-nitro- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.